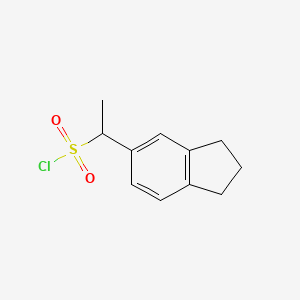

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H13ClO2S/c1-8(15(12,13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3 |

InChI Key |

QDXCOYADFSLSKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis: Indane Derivatives

The indane core can be prepared via known methods such as:

- Alkylation of 1-indanone derivatives.

- Hydrogenation of indene derivatives.

- Functionalization of indane-1,3-dione intermediates.

For example, 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester can be prepared by methylation of 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of sulfuric acid, as described in patent EP 0310745 B.

Introduction of Ethane Sulfonyl Group

The ethane sulfonyl group can be introduced by reaction of the indane derivative with sulfonyl chlorides or sulfonic acid derivatives. A typical approach involves:

- Reaction of the indane derivative with ethanesulfonyl chloride or ethanesulfonic acid derivatives under controlled conditions.

- Use of bases such as pyridine or imidazole to facilitate sulfonylation.

A general procedure for sulfonyl chloride synthesis involves treating the sulfonic acid precursor with chlorinating agents.

Chlorination to Sulfonyl Chloride

The key step to obtain the sulfonyl chloride functionality is chlorination of the sulfonic acid or sulfonate intermediate.

- Thionyl chloride (SOCl₂) is commonly used for this transformation.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or diethyl ether at low temperatures (-78 °C to 0 °C) to control reactivity and avoid side reactions.

- After chlorination, the reaction mixture is quenched and purified by extraction and filtration.

An example procedure from related sulfonyl chloride syntheses:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Sulfonic acid intermediate | Suspended in CH₂Cl₂ at below -5 °C | Stirred for 30 minutes |

| Chlorination | Addition of chlorine in portions over 10 minutes | Excess chlorine quenched with 1 M Na₂S₂O₃ |

| Workup | Separation of layers at -20 °C, washing with saturated NaHCO₃ and brine at 0 °C | Dried over MgSO₄ at -78 °C |

| Isolation | Concentration below -10 °C, drying under vacuum | Solid obtained as pale green solid |

Purification and Characterization

- Purification is commonly achieved by filtration, washing with solvents such as acetone or hexane, and drying under reduced pressure.

- Activated charcoal treatment may be employed to remove colored impurities.

- Column chromatography with ethyl acetate/hexane mixtures is used for further purification when necessary.

- Characterization typically involves NMR, IR spectroscopy (to confirm sulfonyl chloride group), and melting point determination.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Synthesis of indane derivative | Alkylation, methylation, hydrogenation | Obtain 2,3-dihydro-1H-indene-5-yl precursor |

| 2 | Introduction of ethanesulfonyl group | Reaction with ethanesulfonyl chloride or sulfonic acid derivatives, base (pyridine) | Formation of sulfonic acid or sulfonate intermediate |

| 3 | Chlorination to sulfonyl chloride | Thionyl chloride or chlorine gas, low temperature, anhydrous solvent | Conversion to sulfonyl chloride functionality |

| 4 | Workup and purification | Extraction, washing, drying, filtration, chromatography | Pure 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride |

Research Findings and Notes

- The sulfonyl chloride group is highly reactive and sensitive to moisture; hence, low-temperature and anhydrous conditions are critical.

- Chlorination reactions require careful quenching and washing to remove excess chlorinating agents and byproducts.

- Hydrogenation steps used in related indane derivative syntheses employ 10% palladium on carbon catalysts under hydrogen pressure (3 bar) at elevated temperatures (80–85 °C).

- The yield and purity depend significantly on the control of reaction temperature and workup procedures.

- Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride may be used but require careful handling due to toxicity and reactivity.

The preparation of 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride involves multi-step synthesis starting from indane derivatives, introduction of the ethanesulfonyl group, and chlorination to the sulfonyl chloride. The process demands rigorous control of reaction conditions, especially temperature and moisture exclusion, to ensure high yield and purity. The methods are supported by patent literature and synthetic organic chemistry principles related to sulfonyl chloride chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural Analogs in the Indane Sulfonyl Chloride Family

Indan-5-Sulfonyl Chloride (2,3-Dihydro-1H-Indene-5-Sulfonyl Chloride)

- Molecular Formula : C₉H₉ClO₂S

- Molecular Weight : 216.68 g/mol

- CAS No.: 52205-85-3

- Structural Features : The sulfonyl chloride group is directly attached to the indane ring at the 5-position.

- Key Differences: Unlike the target compound, this analog lacks the ethyl spacer between the indane ring and the sulfonyl chloride.

2-((2,3-Dihydro-1H-Inden-5-yl)Oxy)Ethane-1-Sulfonyl Chloride

- Structural Features : An ether linkage (-O-) connects the indane ring to the ethyl sulfonyl chloride group.

- Key Differences : The oxygen atom introduces polarity and hydrogen-bonding capacity, which could alter solubility and reactivity compared to the target compound’s purely hydrocarbon chain .

Functional Group Variants

1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)-Ethanone (Indapyrophenidone)

- Molecular Formula: C₂₁H₂₃NO

- CAS No.: Not registered (sold as "indapyrophenidone")

- Structural Features: Shares the indane backbone but replaces the sulfonyl chloride with a cathinone-derived moiety (ketone, phenyl, and pyrrolidine groups).

- Unlike the target compound, it lacks sulfonyl chloride reactivity, emphasizing the role of functional groups in biological activity .

2-Chloro-1-[1-(2,3-Dihydro-1H-Inden-5-yl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone

- Molecular Formula: C₁₇H₁₈ClNO

- CAS No.: 852840-44-9

- Structural Features: Combines the indane ring with a pyrrole-ethanone group.

- Key Differences: The chloroethanone group introduces different reactivity (e.g., nucleophilic acyl substitution) compared to sulfonyl chlorides. This compound is likely used as a building block in heterocyclic synthesis .

Sulfonyl Chlorides with Related Backbones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₃ClO₂S | ~244.7 (estimated) | Not provided | Ethyl spacer between indane and sulfonyl chloride; potential for extended conjugation. |

| 3,3,4,4-Tetrafluoropyrrolidine-1-Sulfonyl Chloride | C₄H₄ClF₄NO₂S | Not provided | 1934807-93-8 | Fluorinated pyrrolidine backbone; enhanced electronegativity and stability. |

| 2-(3-Nitrophenyl)Ethane-1-Sulfonyl Chloride | C₈H₈ClNO₄S | 249.67 | 1253739-20-6 | Nitrophenyl group introduces strong electron-withdrawing effects. |

Biological Activity

1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride. This compound exhibits potential biological activities that warrant detailed exploration, particularly in pharmacological contexts. Its structure, characterized by the presence of a dihydroindene moiety and a sulfonyl chloride functional group, suggests reactivity that can be leveraged in drug development.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride is C11H13ClO2S, with a molecular weight of approximately 244.74 g/mol. The compound's structure can be represented in various formats:

- InChI Key :

IOFOJEUHYMIOSP-UHFFFAOYSA-N - SMILES Notation :

COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl

This unique configuration allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Antibacterial Activity

Research indicates that sulfonyl chlorides and related compounds often exhibit antibacterial properties. For instance, derivatives of compounds with the dihydroindene structure have been explored for their efficacy against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Staphylococcus aureus (MRSA) | 44 nM |

| Example B | Escherichia coli | 360 nM |

| Example C | Bacillus subtilis | 180 nM |

Such studies suggest that modifications to the sulfonamide or sulfonate structures can enhance antibacterial potency, indicating that similar derivatives of 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride may also display significant antibacterial activity.

The mechanism of action for sulfonyl chlorides typically involves their electrophilic nature, allowing them to react with nucleophiles to form covalent bonds. This reactivity can lead to the formation of various biologically active derivatives:

- Formation of Sulfonamides : These compounds can inhibit bacterial growth by interfering with essential metabolic pathways.

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can participate in nucleophilic attacks by amino acids or other biomolecules, potentially leading to modified biological activity.

Case Studies and Research Findings

Several studies have evaluated compounds similar to 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride for their biological activities:

- Study on Indene Derivatives : A study published in the European Journal of Medicinal Chemistry explored various indene derivatives for their antibacterial properties and found that modifications significantly influenced efficacy against Gram-positive and Gram-negative bacteria .

- Pharmacological Evaluation : Another research effort focused on synthesizing new compounds based on indene frameworks, which demonstrated anti-inflammatory and analgesic properties alongside antibacterial effects .

- Molecular Docking Studies : In silico studies have indicated potential binding affinities of similar compounds to key biological targets such as p38 MAP kinase, suggesting mechanisms through which these compounds could exert therapeutic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Sulfonation and Chlorination : React the indene derivative (e.g., 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1-thiol) with chlorinating agents like sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Monitor reaction completion using thin-layer chromatography (TLC).

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of thiol to SOCl₂), solvent choice (dry dichloromethane), and temperature (0–5°C to minimize side reactions). Purify via recrystallization or column chromatography .

- Purity Analysis : Confirm via ¹H/¹³C NMR (e.g., absence of thiol proton at ~1.3 ppm) and HPLC (retention time consistency) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm) and sulfonyl chloride protons (δ 3.5–4.0 ppm). ¹³C NMR can confirm the sulfonyl group (δ ~45–50 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.03).

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against reference standards .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or purity levels when using different chlorinating agents?

- Methodology :

- Comparative Analysis : Synthesize batches using SOCl₂, PCl₅, and oxalyl chloride. Monitor reaction kinetics via in situ FTIR (disappearance of S-H stretch at ~2550 cm⁻¹).

- Data Reconciliation : Analyze impurities via LC-MS to identify side products (e.g., disulfides or over-chlorinated derivatives). Optimize quenching protocols (e.g., slow addition to ice-water) to minimize hydrolysis .

Q. What strategies are effective in studying the hydrolytic stability of this sulfonyl chloride under varying pH and temperature conditions?

- Methodology :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C. Withdraw aliquots at timed intervals.

- Degradation Monitoring : Quantify intact compound via HPLC and identify degradation products (e.g., sulfonic acid derivatives) using HRMS. Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Q. How can in silico and in vitro approaches be integrated to predict and validate the pharmacological interactions of this compound?

- Methodology :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., proteases or kinases).

- Experimental Validation : Conduct enzyme inhibition assays (e.g., fluorogenic substrates) and compare IC₅₀ values with computational predictions. Use SPR (surface plasmon resonance) for binding kinetics .

Data Contradiction and Resolution

Q. How should researchers resolve conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Controlled Reactivity Studies : Test reactivity with primary/secondary amines (e.g., benzylamine vs. piperidine) in polar aprotic solvents (DMF, acetonitrile). Monitor reaction progress via ¹H NMR.

- Mechanistic Insight : Use DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers. Correlate computational results with experimental yields .

Environmental and Safety Considerations

Q. What protocols are recommended for evaluating the environmental fate of this compound in aqueous systems?

- Methodology :

- Aquatic Stability Testing : Use OECD Guideline 307. Incubate in natural water (pH 7.4, 25°C) under aerobic/anaerobic conditions. Measure biodegradation via BOD (biological oxygen demand) and TOC (total organic carbon) analysis.

- Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.